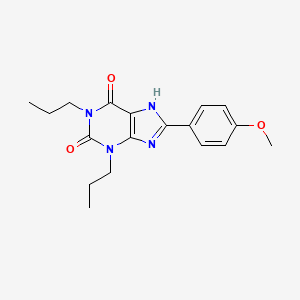
Gold(3+);tribromide;hydrate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gold(3+);tribromide;hydrate;hydrobromide, commonly referred to as gold(III) bromide, is a dark-red to black crystalline solid with the empirical formula AuBr3. It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is known for its unique coordination geometry and is used in various scientific and industrial applications.
Preparation Methods
Gold(III) bromide can be synthesized through several methods:
- Heating gold with excess liquid bromine at 140°C results in the formation of gold(III) bromide:
Direct Bromination: 2Au+3Br2→Au2Br6
Gold(III) chloride reacts with hydrobromic acid to produce gold(III) bromide:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
Properties
Molecular Formula |
AuBr4H3O |
|---|---|
Molecular Weight |
535.61 g/mol |
IUPAC Name |
gold(3+);tribromide;hydrate;hydrobromide |
InChI |
InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |
InChI Key |
CGZJYXDZPHUJON-UHFFFAOYSA-K |
Canonical SMILES |
O.Br.[Br-].[Br-].[Br-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





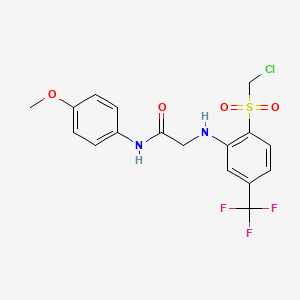

![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
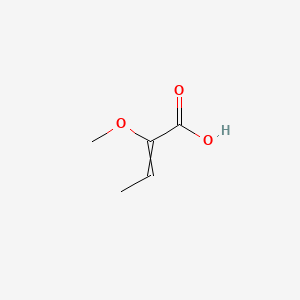
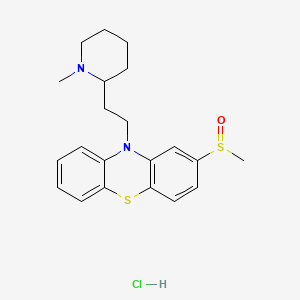
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
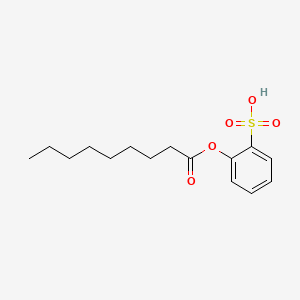
![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
